molecular formula C16H21FO3 B1325904 Ethyl 8-(3-fluorophenyl)-8-oxooctanoate CAS No. 898752-14-2

Ethyl 8-(3-fluorophenyl)-8-oxooctanoate

Cat. No. B1325904
M. Wt: 280.33 g/mol
InChI Key: OTCVKASYZCLLEU-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, and mass spectrometry to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been synthesized and characterized through various techniques like elemental analysis, FT-IR, thermogravimetric analysis (TGA), differential thermal analysis (DTA), UV-Visible, and single-crystal X-ray diffraction. It's part of research exploring the crystalline structures of complex compounds (M. Sapnakumari et al., 2014).

Potential in Cytotoxicity and Antianxiety

  • Ethyl 8-(3-fluorophenyl)-8-oxooctanoate-related compounds have been synthesized as central benzodiazepine receptor (CBR) ligands, showing high affinity for bovine and human CBR. One of the compounds showed activity in animal models of anxiety while being devoid of typical benzodiazepine side effects (M. Anzini et al., 2008).
  • Another derivative was synthesized and screened for cytotoxic activity against cancer cell lines, displaying potent cytotoxic activity and inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating potential as an anti-cancer agent (Y. Riadi et al., 2021).

Crystallography and Structural Analysis

  • The compound and its analogs have been part of studies focusing on crystallography and structural analysis, revealing detailed molecular geometries and properties. This forms the basis for understanding molecular interactions and properties in various applications (Gülsüm Gündoğdu et al., 2017).

Molecular Docking and Enzyme Inhibition

  • Studies involving the compound have also delved into molecular docking to understand binding modes, which is crucial in designing drugs with specific targets. It has been identified for its property as an acetylcholinesterase inhibitor, with research conducted to establish quantitative bioanalytical methods for its measurement and metabolite profiling (Kavya Sri Nemani et al., 2018).

Supramolecular Chemistry

  • Research has explored the supramolecular assembly of Ethyl 8-(3-fluorophenyl)-8-oxooctanoate related compounds, focusing on crystal structure, Hirshfeld surface analysis, and DFT studies. These studies are important for understanding the intermolecular interactions and packing in the solid state, which have implications in material science and drug design (Catiúcia R M O Matos et al., 2016).

Safety And Hazards

This involves studying the toxicity of the compound and understanding the precautions that need to be taken while handling it .

properties

IUPAC Name

ethyl 8-(3-fluorophenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FO3/c1-2-20-16(19)11-6-4-3-5-10-15(18)13-8-7-9-14(17)12-13/h7-9,12H,2-6,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCVKASYZCLLEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645574
Record name Ethyl 8-(3-fluorophenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-(3-fluorophenyl)-8-oxooctanoate

CAS RN

898752-14-2
Record name Ethyl 3-fluoro-η-oxobenzeneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898752-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-(3-fluorophenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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